molecular formula C11H18ClNO B1411481 (3-sec-Butoxybenzyl)amine hydrochloride CAS No. 37806-42-1

(3-sec-Butoxybenzyl)amine hydrochloride

Cat. No.: B1411481
CAS No.: 37806-42-1
M. Wt: 215.72 g/mol
InChI Key: BSLPBPJKEMXKKQ-UHFFFAOYSA-N
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Description

(3-sec-Butoxybenzyl)amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is known for its potential therapeutic and industrial applications. The compound is characterized by the presence of a sec-butoxy group attached to a benzylamine moiety, forming a hydrochloride salt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-sec-Butoxybenzyl)amine hydrochloride typically involves the reaction of (3-sec-butoxy)benzylamine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol to facilitate the reaction and ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process generally includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3-sec-Butoxybenzyl)amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce different amine derivatives, and substitution reactions can result in various substituted benzylamine compounds .

Scientific Research Applications

(3-sec-Butoxybenzyl)amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3-sec-Butoxybenzyl)amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-sec-Butoxybenzyl)amine hydrochloride is unique due to the presence of the sec-butoxy group and the hydrochloride salt form, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3-butan-2-yloxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-9(2)13-11-6-4-5-10(7-11)8-12;/h4-7,9H,3,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLPBPJKEMXKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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